molecular formula C17H18N2O2 B7673757 3,4-dimethyl-N-[4-(methylcarbamoyl)phenyl]benzamide

3,4-dimethyl-N-[4-(methylcarbamoyl)phenyl]benzamide

Cat. No.: B7673757
M. Wt: 282.34 g/mol
InChI Key: KJPYWTJGNAHICB-UHFFFAOYSA-N
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Description

3,4-dimethyl-N-[4-(methylcarbamoyl)phenyl]benzamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes two methyl groups attached to a benzamide core, and a methylcarbamoyl group attached to a phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethyl-N-[4-(methylcarbamoyl)phenyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Nitration: The nitration of 3,4-dimethylbenzene to form 3,4-dimethyl-1-nitrobenzene.

    Reduction: The reduction of 3,4-dimethyl-1-nitrobenzene to 3,4-dimethylaniline.

    Acylation: The acylation of 3,4-dimethylaniline with 4-(methylcarbamoyl)benzoyl chloride to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethyl-N-[4-(methylcarbamoyl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide, alkoxide) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

3,4-dimethyl-N-[4-(methylcarbamoyl)phenyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials.

Mechanism of Action

The mechanism of action of 3,4-dimethyl-N-[4-(methylcarbamoyl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3,4-dimethyl-N-phenylbenzamide: Lacks the methylcarbamoyl group, resulting in different chemical and biological properties.

    4-methyl-N-[4-(methylcarbamoyl)phenyl]benzamide: Has a single methyl group on the benzamide core, leading to variations in reactivity and applications.

Uniqueness

3,4-dimethyl-N-[4-(methylcarbamoyl)phenyl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Properties

IUPAC Name

3,4-dimethyl-N-[4-(methylcarbamoyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c1-11-4-5-14(10-12(11)2)17(21)19-15-8-6-13(7-9-15)16(20)18-3/h4-10H,1-3H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJPYWTJGNAHICB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)NC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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